molecular formula C8H17NO3 B13569304 Methyl 3-amino-3-(methoxymethyl)pentanoate

Methyl 3-amino-3-(methoxymethyl)pentanoate

Cat. No.: B13569304
M. Wt: 175.23 g/mol
InChI Key: OPBMBPZKJKJNHP-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(methoxymethyl)pentanoate is an organic compound that belongs to the class of esters. It features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is characterized by its ester functional group, primary amine, and ether linkage, making it a versatile molecule in organic synthesis and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(methoxymethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-(methoxymethyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(methoxymethyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives .

Scientific Research Applications

Methyl 3-amino-3-(methoxymethyl)pentanoate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(methoxymethyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(methoxymethyl)pentanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 3-amino-3-(methoxymethyl)pentanoate

InChI

InChI=1S/C8H17NO3/c1-4-8(9,6-11-2)5-7(10)12-3/h4-6,9H2,1-3H3

InChI Key

OPBMBPZKJKJNHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)(COC)N

Origin of Product

United States

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